molecular formula C7H13NOS B1374175 Octahydropyrano[3,4-b]thiomorpholine CAS No. 1342738-83-3

Octahydropyrano[3,4-b]thiomorpholine

Cat. No.: B1374175
CAS No.: 1342738-83-3
M. Wt: 159.25 g/mol
InChI Key: OYZWONKHWLFYPE-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-b]thiomorpholine is a heterocyclic compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol . This compound is characterized by its unique structure, which includes a pyrano ring fused with a thiomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydropyrano[3,4-b]thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrano derivative with a thiomorpholine precursor in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZWONKHWLFYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrano[3,4-b]thiomorpholine
Reactant of Route 2
Octahydropyrano[3,4-b]thiomorpholine
Reactant of Route 3
Octahydropyrano[3,4-b]thiomorpholine
Reactant of Route 4
Octahydropyrano[3,4-b]thiomorpholine
Reactant of Route 5
Octahydropyrano[3,4-b]thiomorpholine
Reactant of Route 6
Octahydropyrano[3,4-b]thiomorpholine

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